Benzotriazol-2-yl-acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(benzotriazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)5-11-9-6-3-1-2-4-7(6)10-11/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVKBZMURLITOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349409 | |
| Record name | Benzotriazol-2-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4144-68-7 | |
| Record name | Benzotriazole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzotriazol-2-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Benzotriazol 2 Yl Acetic Acid and Its Derivatives
Direct Synthesis Approaches
The direct synthesis of Benzotriazol-2-yl-acetic acid primarily involves the introduction of an acetic acid moiety onto the benzotriazole (B28993) ring system. This is typically achieved through alkylation reactions or by modifying precursors that already contain a latent acid functionality.
Reaction of Benzotriazole with Chloroacetic Acid
A common and direct method for synthesizing the acetic acid derivative of benzotriazole is the N-alkylation of the benzotriazole ring with a haloacetic acid or its ester. The reaction of benzotriazole with ethyl chloroacetate in a suitable solvent such as dry acetone or ethanol (B145695), often in the presence of a weak base like anhydrous potassium carbonate, yields the corresponding ethyl ester, ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. iisj.inrjptonline.orgresearchgate.netresearchgate.net Subsequent hydrolysis of this ester provides the target Benzotriazol-1-yl-acetic acid.
It is important to note that the alkylation of benzotriazole can result in a mixture of two positional isomers: the N-1 and N-2 substituted products. gsconlinepress.comresearchgate.net The ratio of these isomers can be influenced by the reaction conditions, including the solvent, base, and alkylating agent used. researchgate.net While many studies focus on the N-1 isomer due to its prevalence in solid and solution phases, the principles of synthesis are applicable to the N-2 isomer as well. gsconlinepress.com
Table 1: Representative Conditions for Synthesis of Benzotriazol-1-yl-acetic Acid Ethyl Ester
| Reactants | Base | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Benzotriazole, Ethyl chloroacetate | Anhydrous K₂CO₃ | Dry Acetone | Stirring, 10-12 hours | N1-ethylacetate derivative of Benzotriazole | researchgate.net |
| Benzotriazole, Ethyl chloroacetate | Sodium hydroxide | Ethanol | - | Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate | researchgate.net |
Modification of Benzotriazole Precursors
An alternative to direct alkylation involves the synthesis of the benzotriazole ring from a precursor that already contains the desired side chain or a precursor to it. The foundational synthesis of the benzotriazole ring itself is typically achieved through the diazotization of o-phenylenediamine with sodium nitrite (B80452) in acetic acid. gsconlinepress.comorgsyn.orgslideshare.netresearchgate.net By starting with a substituted o-phenylenediamine, one could theoretically construct a benzotriazole ring that already bears the acetic acid group or a convertible equivalent. This approach, however, is less commonly reported than the post-synthesis modification of the parent benzotriazole.
Synthesis of Functionalized this compound Derivatives
The acetic acid moiety of this compound serves as a versatile handle for further functionalization, enabling the creation of a wide array of derivatives, including amides, esters, and more complex heterocyclic structures.
N-Substitution and Acylation Strategies
The carboxylic acid group of this compound can be activated to facilitate reactions with various nucleophiles. A standard method involves converting the carboxylic acid to its corresponding acid chloride, for instance, by using thionyl chloride. rjptonline.orgorganic-chemistry.org This activated intermediate, 1H-benzotriazol-1-ylacetyl chloride, is highly reactive and can be readily coupled with amines, alcohols, and other nucleophiles to form amides and esters. rjptonline.org
Another powerful strategy involves the formation of N-acylbenzotriazoles. organic-chemistry.orgorganic-chemistry.orgresearchgate.net These compounds are stable, neutral acylating agents that react efficiently with a broad range of nucleophiles. organic-chemistry.org For example, the reaction of Benzotriazol-1-yl-acetic acid ethyl ester with hydrazine hydrate effectively converts the ester into Benzotriazol-1-yl-acetic acid hydrazide. researchgate.net This hydrazide derivative is a key intermediate for synthesizing further derivatives, such as hydrazones, by condensation with various aldehydes and ketones. researchgate.netresearchgate.net
Table 2: Examples of Functionalization via Acylation
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Benzotriazol-1-yl-acetic acid | Thionyl chloride, DMF | Acid chloride | rjptonline.org |
| Ethyl 2-(1H-benzotriazol-1-yl)acetate | Hydrazine hydrate | Acid hydrazide | researchgate.net |
| Benzotriazol-1-yl-acetic acid hydrazide | Aromatic aldehydes/ketones | Hydrazones (Schiff bases) | researchgate.net |
Incorporation of Amino Acid Moieties
The carboxylic acid function of this compound is particularly useful for the synthesis of peptide-like structures through the incorporation of amino acid moieties. The activated acid, typically as the acid chloride or an N-acylbenzotriazole, can be coupled with the amino group of an amino acid or its ester to form a peptide bond. rjptonline.orgiris-biotech.de
For instance, 1H-benzotriazol-1-ylacetyl chloride has been reacted with amino acids like alanine in a benzene (B151609) solvent to yield [(1H-benzotriazol-1-ylacetyl) amino] propanoic acid. rjptonline.org Similarly, the condensation of 1-(5-benzoyl-1H-1,2,3-benzotriazole-1-yl) 2-chloroethanone with alanine produces 2-{[2-(5-benzoyl-1H-1,2,3-benzotriazole-1-yl) 2-oxoethyl]amino} propionic acid. gsconlinepress.com Benzotriazole-activated acids are known to be efficient reagents for forming amide bonds, often with minimal racemization, making them valuable in peptide synthesis. iris-biotech.debachem.com These methods allow for the creation of conjugates that link the benzotriazole core to various amino acids, potentially leading to molecules with unique properties. nih.gov
Novel Benzotriazole-Containing Heterocyclic Systems
This compound and its immediate derivatives serve as building blocks for constructing more elaborate heterocyclic systems. The functional groups on the acetic acid side chain provide reactive sites for cyclization reactions.
A prominent example is the use of the acid hydrazide derivative. This intermediate can be used to synthesize 1,3,4-oxadiazole rings. researchgate.netnih.gov For example, reaction of the hydrazide with a substituted aromatic acid in the presence of a dehydrating agent can lead to the formation of a 2,5-disubstituted 1,3,4-oxadiazole ring attached to the benzotriazolyl-methyl group. nih.gov Furthermore, the hydrazide can be converted into Schiff bases, which can then undergo cyclization with reagents like chloroacetyl chloride to form azetidinone rings, creating complex multi-heterocyclic structures. researchgate.net These synthetic pathways demonstrate the utility of this compound as a scaffold for accessing novel and diverse heterocyclic compounds. ias.ac.in
Green Chemistry and Sustainable Synthesis Innovations
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. For the synthesis of this compound and its derivatives, significant innovations have emerged, particularly in solvent-free derivatization and the development of novel catalytic systems. These methods offer eco-friendly alternatives to traditional synthetic routes, which often rely on volatile and toxic organic solvents and require lengthy reaction times.
Solvent-Free Techniques for Derivatization
Solvent-free synthesis, particularly when coupled with microwave irradiation, represents a significant advancement in the sustainable production of benzotriazole derivatives. scholarsresearchlibrary.com The N-alkylation of benzotriazole is a key step in synthesizing this compound, and performing this reaction without a solvent offers numerous advantages, including operational simplicity, reduced pollution, and often, higher yields and shorter reaction times. scholarsresearchlibrary.comgsconlinepress.comresearchgate.net
Microwave-assisted organic synthesis (MAOS) has proven to be a particularly effective solvent-free technique. ijpsonline.com By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to mere minutes compared to conventional heating methods. nih.govsemanticscholar.org For instance, the synthesis of 1-chloromethylbenzotriazole, a precursor for further derivatization, was completed in just 4 minutes and 20 seconds under microwave irradiation, compared to 6 hours via conventional reflux, with an improved yield. ijpsonline.comnih.govsemanticscholar.org
Another effective solvent-free approach involves the use of solid supports. An efficient and highly regioselective N-alkylation of benzotriazole has been achieved using a combination of potassium carbonate (K2CO3), silica (SiO2), and tetrabutylammonium bromide (TBAB) under both thermal and microwave conditions. gsconlinepress.comgsconlinepress.com This method avoids the use of hazardous solvents like dimethylformamide (DMF) or benzene, which are common in traditional N-alkylation procedures. researchgate.net The reaction of benzotriazole with ethyl chloroacetate, a direct precursor to the ethyl ester of this compound, can be effectively carried out under these solvent-free conditions.
The following table summarizes the comparison between conventional and microwave-assisted solvent-free synthesis for related benzotriazole derivatization reactions, highlighting the efficiency of the green chemistry approach.
| Product | Method | Reaction Time | Yield (%) | Reference |
| N-o-tolyl-1H-benzo[d] scholarsresearchlibrary.comgsconlinepress.comingentaconnect.comtriazole-5-carboxamide | Conventional (Reflux) | 4 hours | 72% | semanticscholar.org |
| N-o-tolyl-1H-benzo[d] scholarsresearchlibrary.comgsconlinepress.comingentaconnect.comtriazole-5-carboxamide | Microwave (180 W) | 4 min 30 sec | 83% | semanticscholar.org |
| 1-chloromethylbenzotriazole | Conventional (Reflux) | 6 hours | 68% | nih.gov |
| 1-chloromethylbenzotriazole | Microwave (180 W) | 4 min 20 sec | 75% | nih.gov |
| 5-chloromethylbenzotriazole | Conventional (Reflux) | 2 hours 45 min | Not specified | semanticscholar.org |
| 5-chloromethylbenzotriazole | Microwave (180 W) | 4 min 20 sec | Not specified | semanticscholar.org |
This table is interactive. You can sort and filter the data.
Catalytic Approaches in this compound Synthesis
The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency, reduce energy consumption, and allow for milder reaction conditions. In the synthesis of this compound, various catalytic systems have been explored to improve the critical N-alkylation step.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is an effective green technique for reactions involving immiscible reactants. scholarsresearchlibrary.com In the N-alkylation of benzotriazole, PTC facilitates the transfer of the benzotriazole anion from a solid phase (like K2CO3) or aqueous phase to an organic phase where the alkylating agent resides. researchgate.net Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used as phase-transfer catalysts. gsconlinepress.comgsconlinepress.com This methodology has been successfully applied to the solvent-free N-alkylation of benzotriazole, leading to high regioselectivity for the N1-alkylated product in moderate to high yields with short reaction times. gsconlinepress.com Other PTC agents like crown ethers and polyethylene glycols (PEG) have also been reported for this transformation. researchgate.net
Ionic Liquids as Catalysts: Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents and can also function as catalysts. The N-alkylation of benzotriazole with alkyl halides can be accomplished efficiently under solvent-free conditions using a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH), as the catalyst. researchgate.net This procedure is convenient and provides the N-alkylated product in excellent yields, offering advantages in terms of catalyst recyclability and ease of product separation. researchgate.net
Lewis Acid Catalysis: Achieving site-selectivity in the alkylation of benzotriazole, which can occur at either the N1 or N2 position, is a significant synthetic challenge. Mixtures of isomers are often formed. rsc.org Recent research has demonstrated that the Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, can act as an effective metal-free catalyst for the site-selective N1-alkylation of benzotriazoles with diazoalkanes. This catalytic protocol provides N1-alkylated products in good to excellent yields, addressing the challenge of regioselectivity in a sustainable manner. rsc.org
| Catalyst Type | Catalyst Example | Reaction | Key Advantages | Reference |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | N-alkylation of benzotriazole | High regioselectivity, solvent-free conditions, short reaction times | gsconlinepress.comgsconlinepress.com |
| Basic Ionic Liquid | [Bmim]OH | N-alkylation of benzotriazole | Solvent-free, high efficiency, catalyst reusability | researchgate.net |
| Lewis Acid | B(C6F5)3 | N1-alkylation of benzotriazole | High site-selectivity (N1), metal-free, good to excellent yields | rsc.org |
This table is interactive. You can sort and filter the data.
Structural Elucidation and Advanced Characterization of Benzotriazol 2 Yl Acetic Acid Compounds
Spectroscopic Characterization Techniques
Spectroscopy is indispensable for the structural elucidation of Benzotriazol-2-yl-acetic acid, offering detailed information about its functional groups, bonding, and electronic system.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups and characterize the bonding within the this compound molecule. The spectra are interpreted by assigning absorption bands or scattered light frequencies to specific molecular vibrations.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the 3300-2500 cm⁻¹ region, and a strong, sharp carbonyl (C=O) stretching absorption around 1700-1760 cm⁻¹. researchgate.net The benzotriazole (B28993) ring contributes to vibrations including aromatic C-H stretching just above 3000 cm⁻¹, C=C ring stretching in the 1600-1450 cm⁻¹ range, and C-H in-plane and out-of-plane bending vibrations. researchgate.net The methylene (B1212753) (-CH₂) bridge would show C-H stretching vibrations typically between 2950 and 2850 cm⁻¹.
Raman spectroscopy provides complementary data, as it is particularly sensitive to non-polar, symmetric bonds. vanderbilt.eduspectroscopyonline.com Theoretical studies on 2H-benzotriazole have detailed the expected vibrational modes, which serve as a basis for interpreting the spectrum of its derivatives. researchgate.net
Table 1: Characteristic Vibrational Frequencies for this compound This table presents expected vibrational frequencies based on characteristic functional group analysis and data from related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O stretch | 1760 - 1700 |
| Benzene (B151609) Ring | C-H stretch | 3100 - 3000 |
| Benzene Ring | C=C stretch | 1600 - 1450 |
| Methylene | C-H stretch | 2950 - 2850 |
| Triazole Ring | N=N / C-N vibrations | 1550 - 1200 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for mapping the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments. Due to the symmetry of the 2-substituted benzotriazole ring, the four aromatic protons are expected to appear as two distinct multiplets in the downfield region (typically δ 7.0-8.0 ppm), each integrating to two protons. jcchems.com The methylene protons (-CH₂) adjacent to the nitrogen atom and the carbonyl group would likely produce a singlet at approximately δ 5.4 ppm. semanticscholar.org The carboxylic acid proton (-COOH) is expected to be a broad singlet, significantly downfield (δ 10-13 ppm), with its chemical shift being highly dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (δ 165-175 ppm). ekb.eg The aromatic carbons of the benzotriazole ring would produce a set of signals in the δ 110-150 ppm range. jcchems.comnih.gov The methylene carbon (-CH₂-) is expected to resonate in the δ 50-60 ppm region.
Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound This table outlines the expected chemical shifts (δ) in ppm for the primary nuclei, based on structural analysis and data from analogous compounds.
| ¹H NMR | ¹³C NMR | ||
| Assignment | Expected δ (ppm) | Assignment | Expected δ (ppm) |
| -COOH | 10.0 - 13.0 (s, br) | C=O | 165 - 175 |
| Aromatic (2H) | 7.8 - 8.0 (m) | Aromatic | 110 - 150 |
| Aromatic (2H) | 7.3 - 7.5 (m) | -CH₂- | 50 - 60 |
| -CH₂- | ~5.4 (s) | ||
| (s = singlet, br = broad, m = multiplet) |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to deduce its structure from fragmentation patterns. The compound has a molecular formula of C₈H₇N₃O₂ and a monoisotopic mass of approximately 177.05 Da.
Under electron ionization (EI), the molecular ion peak (M⁺•) at m/z = 177 would be expected. Key fragmentation pathways would likely include:
Loss of the carboxyl group (-COOH): A common fragmentation for carboxylic acids, leading to a fragment ion at m/z 132 (M - 45). libretexts.org
Loss of a nitrogen molecule (N₂): Characteristic of many triazole compounds, resulting in a fragment at m/z 149 (M - 28).
Loss of the carboxymethyl radical (•CH₂COOH): Cleavage of the N-C bond would yield a benzotriazolyl cation fragment at m/z 118 (M - 59).
The integration of MS with chromatographic techniques such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) is crucial for the analysis of benzotriazoles in complex matrices and for separating isomers. wright.edunih.govresearchgate.net Derivatization, such as acetylation, is often employed in GC-MS methods to improve the volatility and chromatographic behavior of polar benzotriazoles. nih.govnih.gov
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Identity |
| 177 | [M]⁺• (Molecular Ion) |
| 149 | [M - N₂]⁺• |
| 132 | [M - COOH]⁺ |
| 118 | [M - CH₂COOH]⁺• |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The benzotriazole ring system acts as the primary chromophore. Benzotriazole derivatives are well-known for their ability to absorb UV radiation, which is why they are frequently used as UV stabilizers. mdpi.comnih.gov
The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region (200-400 nm), corresponding to π → π* electronic transitions within the conjugated aromatic and triazole ring system. process-insights.com The acetic acid moiety acts as an auxochrome, which can slightly modify the absorption maxima (λ_max) and molar absorptivity compared to the parent 2H-benzotriazole molecule. The electronic absorption properties are fundamental to the function of many benzotriazole derivatives as UV filters in various materials. mdpi.comresearchgate.net
X-ray Crystallography and Polymorphism Studies
X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in the crystalline solid state. These studies are also critical for identifying and characterizing different crystalline forms, or polymorphs.
Single-crystal X-ray diffraction has been successfully used to determine the molecular structure of a polymorph of this compound. nih.govnih.gov The analysis confirmed the C₈H₇N₃O₂ formula and revealed a non-planar molecular conformation. nih.gov
The compound crystallizes in the monoclinic system with the space group C2/c. nih.gov Key findings from the crystal structure analysis include:
The carboxyl group adopts a synplanar conformation and is significantly twisted away from the plane of the benzotriazole ring system. nih.gov
The crystal structure is stabilized by intermolecular O—H···N hydrogen bonds, which link molecules into helices running parallel to the b-axis. nih.govnih.gov
This polymorph exhibits π–π stacking interactions between the benzotriazole fragments of adjacent, centrosymmetrically related molecules, with centroid-centroid distances measured at 3.593(10) Å and 3.381(10) Å. nih.govnih.gov These stacking interactions are not observed in a previously known polymorph. nih.gov
Additional C—H···O interactions are also present, further consolidating the crystal packing. nih.govnih.gov
Table 4: Crystallographic Data for a Polymorph of this compound nih.gov
| Parameter | Value |
| Chemical Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.17 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 11.719 (9) |
| b (Å) | 8.308 (3) |
| c (Å) | 17.246 (5) |
| β (°) | 96.703 (5) |
| Volume (ų) | 1667.6 (15) |
| Z | 8 |
| Temperature (K) | 293 |
Analysis of Crystal Packing, Hydrogen Bonding Networks, and π-π Stacking Interactions
The crystal structure of this compound is significantly influenced by a network of non-covalent interactions, which dictate the molecular arrangement in the solid state. Studies have revealed that the molecules are organized into well-defined supramolecular architectures primarily through hydrogen bonding and, in certain forms, π-π stacking interactions.
A primary structural motif involves strong intermolecular O—H···N hydrogen bonds. nih.govrsc.org These bonds link the carboxylic acid group of one molecule to a nitrogen atom of the benzotriazole ring system of an adjacent molecule. This interaction is robust, with a reported donor-acceptor distance of approximately 2.70 Å in one polymorph and 2.7273 (17) Å in another. nih.govrsc.org This hydrogen bonding results in the formation of infinite helical chains of molecules extending parallel to the b-axis of the crystal. nih.gov
In addition to the dominant hydrogen bonding, π-π stacking interactions contribute to the crystal packing in at least one known polymorphic form. nih.gov These interactions occur between the benzotriazole fragments of adjacent molecules that are related by a center of inversion. nih.gov The observed centroid-centroid distances are 3.593 (10) Å and 3.381 (10) Å, indicating a significant overlap of the aromatic systems which organizes the molecules into columns. nih.govnih.gov This type of interaction is not observed in all crystalline forms of the compound. nih.gov The crystal structure is further stabilized by weaker C—H···O interactions. nih.govnih.gov
Investigation of Polymorphic Forms and their Structural Distinctions
This compound is known to exhibit polymorphism, meaning it can crystallize into at least two different solid-state forms, herein referred to as Polymorph I and Polymorph II. nih.govrsc.org While both forms are built from the same molecular unit, they possess distinct crystal lattices and packing arrangements due to differences in their intermolecular interactions. nih.gov
Polymorph I, the initially reported structure, crystallizes in the monoclinic space group P21/c. rsc.org Its structure is characterized by molecules linked into infinite chains by strong O—H···N hydrogen bonds. rsc.org A key feature of this polymorph is the absence of π-π stacking interactions between the aromatic benzotriazole rings. nih.gov
A second form, Polymorph II, crystallizes in the monoclinic space group C2/c. nih.govnih.gov A primary structural distinction of Polymorph II is the presence of significant π-π stacking interactions between the benzotriazole fragments of neighboring molecules, which are absent in Polymorph I. nih.govnih.gov Although the O—H···N hydrogen bonding pattern that creates helical chains is similar in both polymorphs, the addition of these stacking interactions in Polymorph II results in a more complex and columnar assembly. nih.gov The carboxyl group in Polymorph II is noted to be twisted away from the plane of the benzotriazole ring system by 88.41 (15)°. nih.gov
The distinct structural features of the two polymorphs are summarized in the table below.
| Feature | Polymorph I | Polymorph II |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | C2/c |
| O—H···N H-Bond Distance (D···A) | ~2.70 Å rsc.org | 2.7273 (17) Å nih.gov |
| O—H···N H-Bond Angle (D—H···A) | 168.08° sapub.org | 171° nih.gov |
| π-π Stacking Interactions | Not observed nih.govnih.gov | Present nih.govnih.gov |
| Centroid-Centroid Stacking Distances | N/A | 3.593 (10) Å and 3.381 (10) Å nih.gov |
Thermal Analysis Techniques
Differential Thermal Analysis (DTA) of this compound Complexes
Specific Differential Thermal Analysis (DTA) data for complexes of this compound were not available in the reviewed literature. While thermal analyses have been conducted on complexes involving other benzotriazole derivatives, this information falls outside the scope of this article. sapub.org
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) data for this compound, which would provide a quantitative measure of its thermal stability and decomposition profile, were not found in the surveyed scientific literature.
Coordination Chemistry of Benzotriazol 2 Yl Acetic Acid As a Ligand
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with Benzotriazol-2-yl-acetic acid typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent system. Characterization of the resulting complexes is then carried out using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.
Complexes of this compound with several first-row transition metals, including copper(II), zinc(II), nickel(II), and cobalt(II), have been synthesized and studied. The synthesis of these complexes is generally achieved by reacting the ligand with metal chlorides, nitrates, or acetates in an ethanol (B145695) solution. nih.gov For instance, complex compounds of Cu(II), Zn(II), Ni(II), and Co(II) have been prepared using 2-(2H-benzotriazole-2-il) acetic acid. nih.gov The resulting complexes often have a general formula of МL₂·H₂O, where M represents the metal ion and L is the deprotonated this compound ligand. nih.gov
In a related study, the isomeric 2-(1H-benzotriazol-1-yl)acetic acid has been used to synthesize isostructural mononuclear complexes of Co(II) and Ni(II), with the formula [M(BTA)₂(H₂O)₄]·6H₂O (where M = Co or Ni, and BTA is the deprotonated ligand). rsc.orgresearchgate.net Similarly, a Zn(II) complex, [Zn(BTA)₂(H₂O)]n, has also been prepared using the 1-yl isomer. rsc.orgresearchgate.net
The synthesis of a three-dimensional cobalt-based coordination polymer, [Co(C₈H₆N₃O₂)Cl(C₂H₅OH)]n, was achieved by reacting 2-(benzotriazol-1-yl)acetic acid with CoCl₂ in ethanol at room temperature. nih.gov
| Complex | Metal Ion | Reactants | Solvent | Reference |
| МL₂·H₂O | Cu(II), Zn(II), Ni(II), Co(II) | 2-(2H-benzotriazole-2-il) acetic acid, Metal salts | Ethanol | nih.gov |
| [Co(BTA)₂(H₂O)₄]·6H₂O | Co(II) | 2-(1H-benzotriazol-1-yl)acetic acid, Co(NO₃)₂·6H₂O | Hydrothermal | rsc.orgresearchgate.net |
| [Ni(BTA)₂(H₂O)₄]·6H₂O | Ni(II) | 2-(1H-benzotriazol-1-yl)acetic acid, Ni(NO₃)₂·6H₂O | Hydrothermal | rsc.orgresearchgate.net |
| [Zn(BTA)₂(H₂O)]n | Zn(II) | 2-(1H-benzotriazol-1-yl)acetic acid, Zn(NO₃)₂·6H₂O | Hydrothermal | rsc.orgresearchgate.net |
| [Co(C₈H₆N₃O₂)Cl(C₂H₅OH)]n | Co(II) | 2-(benzotriazol-1-yl)acetic acid, CoCl₂ | Ethanol | nih.gov |
This compound is a polyfunctional ligand, possessing multiple potential coordination sites. Infrared (IR) spectroscopy is a key tool in determining the coordination mode of the ligand. Studies on its metal complexes have shown that the -C=N- and COO⁻ functional groups are of significant importance in coordination. nih.gov In the IR spectra of the complexes, shifts in the absorption lines corresponding to the triazole ring's -C=N group and the carboxylate (COO⁻) group are observed, indicating their involvement in bonding to the metal center. nih.gov
The ligand can act as a bidentate chelating agent, forming stable ring structures with the metal ion. For example, in a Cu(II) complex with the related 1-(H-Benzotriazole-1-il) acetic acid and the co-ligand monoethanolamine, the ligand coordinates to the copper ion through a carboxyl oxygen atom, while the monoethanolamine acts as a bidentate ligand, forming a chelate ring. sapub.org In the case of a Zn(II) complex, [ZnCl₂(C₈H₇N₃O₂)₂], the ligand coordinates to the zinc atom through one of the nitrogen atoms of the benzotriazole (B28993) ring. nih.govresearchgate.net
The introduction of co-ligands can significantly influence the final structure and properties of the metal complexes. For instance, the addition of monoethanolamine (MEA) as a co-ligand to complexes of 2-(2H-benzotriazole-2-il) acetic acid was found to increase the chemical activity and coordination potential of the primary ligand. nih.govsapub.org In the presence of MEA, mixed-ligand complexes with a metal:ligand:co-ligand ratio of 1:1:1 were synthesized. nih.gov
In a Cu(II) complex with (1H-Benzotriazole-1-il) acetic acid and monoethanolamine, the MEA ligand binds to the metal in a bidentate fashion, contributing to the formation of an octahedral structure. sapub.org The presence of co-ligands like water molecules is also common, as seen in the [Co(BTA)₂(H₂O)₄]·6H₂O and [Ni(BTA)₂(H₂O)₄]·6H₂O complexes, where four water molecules are directly coordinated to the metal center. rsc.orgresearchgate.net
Structural and Electronic Properties of Coordination Compounds
The structural and electronic properties of these coordination compounds are crucial for understanding their behavior and potential applications. X-ray crystallography and magnetic susceptibility measurements are primary techniques used to investigate these properties.
X-ray structural analysis of complexes with the isomeric 2-(benzotriazol-1-yl)acetate has revealed diverse coordination geometries. In the cobalt(II) coordination polymer, [Co(C₈H₆N₃O₂)Cl(C₂H₅OH)]n, two distinct cobalt environments are present: one is a tetrahedral CoCl₂O₂ geometry, and the other is an octahedral trans-CoN₂O₄ geometry. nih.gov The ligand in this structure acts as a bridging μ₃-O:O:N ligand, connecting the cobalt centers into a three-dimensional network. nih.gov
In the mononuclear complexes [Co(BTA)₂(H₂O)₄]·6H₂O and [Ni(BTA)₂(H₂O)₄]·6H₂O, the metal ions are in an octahedral coordination environment, coordinated to two BTA ligands and four water molecules. rsc.orgresearchgate.net For the complex [ZnCl₂(C₈H₇N₃O₂)₂], the Zn(II) atom exhibits a distorted tetrahedral coordination geometry, being coordinated to two chloride ions and two nitrogen atoms from the benzotriazole rings of the ligands. nih.govresearchgate.net
| Complex | Metal Ion Geometry | Ligand Coordination | Reference |
| [Co(C₈H₆N₃O₂)Cl(C₂H₅OH)]n | Tetrahedral (CoCl₂O₂) and Octahedral (trans-CoN₂O₄) | Bridging μ₃-O:O:N | nih.gov |
| [Co(BTA)₂(H₂O)₄]·6H₂O | Octahedral | Monodentate | rsc.orgresearchgate.net |
| [Ni(BTA)₂(H₂O)₄]·6H₂O | Octahedral | Monodentate | rsc.orgresearchgate.net |
| [ZnCl₂(C₈H₇N₃O₂)₂] | Distorted Tetrahedral | N-coordination from benzotriazole | nih.govresearchgate.net |
The magnetic properties of transition metal complexes are determined by the number of unpaired electrons and the geometry of the complex. For octahedral Ni(II) complexes, which have a ³A₂g ground state, magnetic moments are typically in the range of 2.8-3.3 Bohr magnetons (B.M.), which is close to the spin-only value of 2.83 B.M. redalyc.org Tetrahedral Ni(II) complexes, with a ³T₁ ground state, generally exhibit higher magnetic moments, in the range of 4.0-4.3 B.M. redalyc.org
Variable-temperature magnetic susceptibility measurements on coordination polymers of the related 2-(1H-benzotriazol-1-yl)acetic acid have revealed the presence of antiferromagnetic interactions in some Cu(II) complexes. researchgate.net For Co(II) complexes, the magnetic moment can be influenced by factors such as spin-orbit coupling and can vary with temperature. youtube.com
Quantum Chemical Calculations for Complex Stability and Electronic Structure
Quantum chemical calculations have emerged as a powerful tool in coordination chemistry to provide deep insights into the stability and electronic properties of metal complexes at the atomic level. For complexes involving this compound as a ligand, these computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the nature of the metal-ligand bonding, predicting the geometry of the complexes, and understanding their electronic structure. These calculations complement experimental data and offer a predictive framework for the rational design of new coordination compounds with desired properties.
Theoretical investigations into the coordination of this compound with various metal ions focus on several key parameters. The optimization of the complex's geometry allows for the prediction of bond lengths and angles, which can be compared with experimental data from X-ray crystallography. Furthermore, the calculation of binding energies provides a quantitative measure of the stability of the complex. The electronic structure is probed through the analysis of frontier molecular orbitals (HOMO and LUMO), Mulliken population analysis, and molecular electrostatic potential maps.
The electronic properties of these complexes are crucial for their potential applications. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the HOMO-LUMO gap, is a key parameter that determines the chemical reactivity, kinetic stability, and optical properties of the complex. A large HOMO-LUMO gap is associated with high kinetic stability and low chemical reactivity, whereas a small gap suggests that the complex is more reactive and can be more easily excited.
Mulliken population analysis is another valuable tool for understanding the electronic structure of these complexes. It provides a means to estimate the partial atomic charges on each atom within the complex. This information reveals the extent of charge transfer from the ligand to the metal ion upon coordination and helps to characterize the nature of the metal-ligand bond as either more ionic or covalent.
While specific quantum chemical data for complexes of this compound are not extensively available in publicly accessible literature, representative data from studies on structurally similar benzotriazole and N-heterocyclic carboxylate complexes with 3d transition metals can provide valuable insights. The following tables illustrate the type of data generated from such calculations and the general trends observed.
Table 1: Representative Calculated Electronic Properties of a this compound Ligand and its Hypothetical Metal Complexes (eV)
| Species | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) |
| This compound | -6.85 | -1.23 | 5.62 |
| [Co(BTAA)2(H2O)2] | -5.98 | -2.15 | 3.83 |
| [Ni(BTAA)2(H2O)2] | -6.12 | -2.01 | 4.11 |
| [Cu(BTAA)2(H2O)2] | -5.87 | -2.34 | 3.53 |
| [Zn(BTAA)2(H2O)2] | -6.35 | -1.89 | 4.46 |
| Note: BTAA refers to the deprotonated form of this compound. These values are illustrative and based on general trends observed for similar complexes. |
Table 2: Representative Mulliken Atomic Charges for a Hypothetical [M(BTAA)2(H2O)2] Complex
| Atom | Charge (a.u.) |
| M (Metal Ion) | +0.85 to +1.25 |
| O (Carboxylate) | -0.65 to -0.80 |
| N (Triazole) | -0.20 to -0.35 |
| Note: These ranges are representative and can vary depending on the specific metal ion and the computational method used. |
The data presented in these illustrative tables highlight several important aspects. The coordination of this compound to a metal ion generally leads to a decrease in the HOMO-LUMO gap, suggesting an increase in the reactivity of the ligand upon complexation. The Mulliken charge analysis typically shows a partial positive charge on the metal center and negative charges on the coordinating oxygen and nitrogen atoms, confirming the charge transfer from the ligand to the metal.
Biological Activity and Pharmacological Potential of Benzotriazol 2 Yl Acetic Acid Derivatives
Antimicrobial Activities
Benzotriazole-based compounds, including derivatives of benzotriazol-2-yl-acetic acid, are recognized for their extensive antimicrobial properties. Research has demonstrated their effectiveness against a variety of pathogenic microorganisms, including bacteria, fungi, viruses, and protozoa. researchgate.netnih.gov The structural adaptability of the benzotriazole (B28993) scaffold enables the development of derivatives with enhanced potency and specificity, making them a promising area for the discovery of new anti-infective agents. nih.gov
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of this compound have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have reported the efficacy of various synthesized derivatives against clinically relevant strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.gov For instance, certain novel oxazolidinone derivatives incorporating a benzotriazole moiety have demonstrated potency equal to or greater than linezolid against susceptible and resistant Gram-positive bacteria. nih.gov The introduction of a methoxycarbonyl (-COOMe) group at the fifth position of the benzotriazole ring has been shown to yield compounds with an excellent antibacterial profile, exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.125–0.25 μg/mL. nih.govnih.gov
One study highlighted a specific derivative, 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- uah.edunih.govresearchgate.nettriazol-1-yl-propan-1-one, which displayed potent activity against a panel of bacteria with MIC values of 1.56 μg/mL against B. subtilis, S. aureus, and S. faecalis, and 3.12 μg/mL against P. aeruginosa. nih.gov Furthermore, [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives have also been synthesized and shown to possess good antibacterial activity against strains including S. aureus, B. subtilis, E. coli, and S. typhi. nih.govnih.gov
Antifungal Properties and Spectrum of Activity
The antifungal potential of benzotriazole derivatives has been explored against various fungal pathogens. Certain synthesized series have demonstrated considerable activity against Aspergillus niger and Candida albicans. researchgate.net However, the efficacy can be species-dependent, with some studies noting that while derivatives may be active against dermatophytes like Microsporum canis, they can show limited activity against Candida species. nih.gov
In a study focused on new 1,2,3-benzotriazole derivatives containing pyrazolidine-3,5-dione moieties, compounds showed notable antifungal effects when compared to standard drugs like Ketoconazole and Clotrimazole. researchgate.net Another study involving coumarin-based benzotriazoles found that some compounds displayed stronger inhibition against Aspergillus fumigatus than the reference drug fluconazole. rsc.org The synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives also yielded compounds with good antifungal activity against C. albicans and A. niger. nih.gov
Antiviral Investigations and Inhibition Mechanisms (e.g., viral replication targeting)
This compound derivatives have emerged as a significant area of antiviral research. A notable number of these compounds have been evaluated against a wide spectrum of RNA viruses. nih.gov Extensive screening has identified derivatives with potent and selective activity against several viruses, particularly Coxsackievirus B5 (CVB-5), a member of the Picornaviridae family. uah.edunih.govresearchgate.net
One study screened a library of 64 benzotriazole derivatives and found that [4-(benzotriazol-2-yl)phenoxy]alkanoic acids were particularly interesting for their activity against Respiratory Syncytial Virus (RSV) and CVB-5. researchgate.net Specifically, the compound 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acid displayed highly potent and selective activity against CVB-5 with a 50% effective concentration (EC50) of 0.15 μM. uah.eduresearchgate.net Other derivatives have also shown selective activity against Poliovirus (Sb-1) and Bovine Viral Diarrhea Virus (BVDV). nih.govresearchgate.net
Investigations into the mechanism of action suggest that these compounds can interfere with the early stages of viral infection. For one hit compound active against CVB-5, the mechanism was ascribed to hijacking the viral attachment process, thereby protecting the cells from infection. nih.gov This mode of action is distinct from virucidal activity, as the compound itself did not directly inactivate the virus but rather prevented its entry into host cells. nih.gov
Antiprotozoal Activity Research
Research into the antiprotozoal capabilities of benzotriazole derivatives has revealed promising activity against several parasites. Studies have demonstrated the efficacy of these compounds against the opportunistic pathogen Acanthamoeba castellanii, a causative agent of severe keratitis. nih.govresearchgate.net Specific analogues, such as 5,6-dimethyl-1H-benzotriazole and 5,6-dibromo-1H-benzotriazole, were found to have higher efficacy against A. castellanii than the standard antiseptic chlorhexidine. nih.govresearchgate.net
Furthermore, novel benzotriazole-β-lactams, synthesized from a 2-(1H-benzo[d] nih.govuah.edunih.govtriazol-1-yl)acetic acid intermediate, have been evaluated for their antimalarial activity against Plasmodium falciparum. The in vitro tests showed that these compounds had IC50 values ranging from 5.56 to 25.65 μM, indicating their potential as antimalarial agents. nih.gov The benzotriazole scaffold has also been investigated for activity against other protozoa, including Leishmania and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively, underscoring the broad antiprotozoal potential of this chemical class. nih.gov
Mechanisms of Antimicrobial Action (e.g., membrane disruption, enzyme inhibition, reactive oxygen species generation)
The antimicrobial effects of benzotriazole derivatives are attributed to several mechanisms of action. Their structural flexibility allows them to interact with various biological targets within microbial cells. nih.gov
Enzyme Inhibition: A primary mechanism is the inhibition of essential microbial enzymes. In fungi, some benzotriazole derivatives are thought to inhibit CYP51 (lanosterol 14α-demethylase), an enzyme critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. Benzotriazole esters have also been identified as effective mechanism-based inactivators of the SARS 3CL protease.
Disruption of Cell Integrity: Benzotriazole derivatives functionalized with halogen or alkyl groups can disrupt the integrity of bacterial cell membranes, which leads to cell lysis and death. nih.gov
Interference with Viral Entry: As noted in antiviral studies, certain derivatives can prevent viral infection by interfering with the early stages of the viral life cycle, such as attachment to the host cell. nih.gov
Inhibition of Nucleic Acid Synthesis: Some research suggests that these compounds may also exert their antimicrobial effects by interfering with the synthesis of microbial nucleic acids. nih.gov
Structure-Activity Relationship (SAR) Studies for Antimicrobial Agents
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of this compound derivatives. Research has identified key structural features that influence their biological activity.
For antibacterial agents, the introduction of specific substituents on the benzotriazole ring has been shown to significantly enhance efficacy. nih.gov For instance, adding a –COOMe group at the fifth position of the benzotriazole scaffold resulted in compounds with a potent antibacterial profile. nih.gov Altering aryl and heteroaryl substitutions at various positions can also boost activity against a range of bacterial species. nih.gov
In the context of antiviral activity, SAR analysis has revealed that the nature of the amide moiety is critical. For example, substituting the amine group on a derivative with 3,4,5-trimethoxybenzoyl or p-chlorobenzoyl groups led to an increase in antiviral activity against CVB-5. nih.gov The N-(4-(2H-benzo[d] nih.govuah.edunih.gov triazol-2-yl)phenyl-R-amide scaffold has been identified as a promising chemical framework for developing new antiviral molecules. Furthermore, modifications to the N-alkyl chain at the N-1 position of the benzotriazole ring can also impact activity; introducing unsaturation can maintain activity, whereas shortening the chain leads to its loss. nih.gov
In Silico Drug Design and Molecular Docking Studies
Ligand-Protein Interactions and Binding Affinity Predictions
The therapeutic potential of any compound is fundamentally linked to its ability to interact with biological macromolecules. For derivatives of this compound, understanding these interactions is key to predicting their pharmacological effects. While specific detailed studies on the protein binding of this compound derivatives are limited, analysis of the parent compound and related benzotriazole structures provides significant insight into their potential binding modes.
Computational methods, such as molecular docking, are pivotal in predicting how these ligands fit within the active sites of proteins. currentopinion.be These in silico techniques calculate the binding affinity, typically expressed as binding energy (kcal/mol), and visualize the non-covalent interactions that stabilize the ligand-protein complex. currentopinion.be
The crystal structure of the parent compound, 2-(2H-benzotriazol-2-yl)acetic acid, reveals key interaction capabilities inherent to this scaffold. The molecule's structure features O-H⋯N hydrogen bonding and columns formed by π-π stacking interactions between the benzotriazole fragments of adjacent molecules. nih.gov These fundamental interactions—hydrogen bonding via the carboxylic acid group and π-π stacking via the aromatic rings—are expected to be crucial in how its derivatives bind to protein targets.
Molecular docking studies on closely related benzotriazole derivatives have demonstrated their ability to bind with high affinity to various protein targets. For example, derivatives of the isomeric Benzotriazol-1-yl-acetic acid have shown potent interactions. One such derivative, 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide, exhibited a strong binding affinity for Staphylococcus aureus tyrosyl t-RNA synthetase, a key enzyme in bacterial protein synthesis. currentopinion.be The binding was stabilized by interactions with multiple amino acid residues within the enzyme's active site, including TYR36, GLY38, and GLN196. currentopinion.be
Similarly, other benzotriazole-based compounds have been docked with various receptors to identify and confirm ligand-protein interactions. nih.gov A study on benzotriazole-based β-amino alcohols identified interactions involving pi-sigma bonds with residues like Leu956 and conventional hydrogen bonds with Leu828 in the active site of a bacterial protein. nih.gov These findings underscore the versatility of the benzotriazole scaffold in forming stable complexes with biological targets through a combination of hydrophobic, pi-stacking, and hydrogen bonding interactions. researchgate.net
The following table summarizes findings from molecular docking studies on various benzotriazole derivatives, illustrating their predicted binding affinities and interactions with potential protein targets.
| Derivative Class | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues / Interactions |
|---|---|---|---|
| 2-(1H-1,2,3-Benzotriazol-1-yl) acetamide | S. aureus tyrosyl t-RNA synthetase (1JIJ) | -8.9 | TYR36, GLY38, ALA39, ASP40, THR42, LEU70, GLN196 |
| Benzotriazole-based β-amino alcohol | Bacterial Protein (6GLA) | -7.8 | Pi-sigma interaction (Leu956), H-bond (Leu828), Alkyl/Pi-alkyl interactions (Tyr904, Val836, Met902) |
| General Benzotriazole Derivative | Voltage-gated sodium channel C-terminus (4DCK) | -9.4 to -11.1 | Not specified |
| Benzotriazole-acrylonitrile | Tubulin (Colchicine binding site) | ≤ 2 kcal/mol above top-ranked pose | Serα178, Thrα179, Alaα180 |
Identification of Potential Therapeutic Targets
The diverse biological activities reported for the broader class of benzotriazole derivatives point toward a wide range of potential therapeutic targets for compounds derived from this compound. The specific chemical modifications on the parent scaffold can be tailored to achieve selectivity and potency against these targets. gsconlinepress.com
Antimicrobial Targets: A significant body of research highlights the antimicrobial potential of benzotriazole derivatives against both bacteria and fungi. gsconlinepress.comresearchgate.net Molecular docking studies have identified specific enzymes crucial for microbial survival as potential targets.
Staphylococcus aureus tyrosyl t-RNA synthetase: As demonstrated in studies with a Benzotriazol-1-yl-acetic acid derivative, this enzyme is a promising target. currentopinion.becurrentopinion.be Its inhibition disrupts protein synthesis, leading to bacterial cell death.
Aspergillus fumigatus N-myristoyl transferase: This enzyme is vital for fungal viability, and computational studies have shown that benzotriazole derivatives can effectively bind to its active site, suggesting a potential antifungal mechanism. nih.gov
Anticancer Targets: Benzotriazole derivatives have shown significant potential as anticancer agents by targeting key components of cell proliferation and survival. ijpp.org.in
Tubulin: Certain 3-Aryl-2-[1H-benzotriazol-1-yl]acrylonitriles have been identified as potent tubulin inhibitors. nih.gov By binding to the colchicine site, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2-M phase and inducing apoptosis, making this a key target for developing antimitotic cancer therapies. nih.gov
Protein Kinases: These enzymes are often dysregulated in cancer. The benzotriazole scaffold is recognized as a valuable starting point for designing novel protein kinase inhibitors.
Neurological and Inflammatory Targets: The benzotriazole structure has also been explored for its effects on the central nervous system and in inflammatory conditions.
Voltage-gated sodium channels: Docking studies have predicted strong binding of benzotriazole derivatives to the C-terminus of these channels, suggesting potential applications in conditions involving neuronal hyperexcitability, such as epilepsy or neuropathic pain. ijpsjournal.com
Anti-inflammatory enzymes: Various benzotriazole compounds have been evaluated for anti-inflammatory and analgesic properties, indicating their potential to modulate enzymes involved in the inflammation cascade, such as cyclooxygenases (COX). ijpp.org.in
The versatility of the benzotriazole nucleus, combined with the reactive potential of the acetic acid moiety, allows for the generation of a large library of derivatives. These derivatives can be screened against the identified targets to develop novel therapeutic agents for infectious diseases, cancer, and neurological disorders.
Computational Chemistry and Theoretical Investigations of Benzotriazol 2 Yl Acetic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of Benzotriazol-2-yl-acetic acid. While comprehensive computational studies on the isolated molecule are not extensively available in public literature, existing research on its coordination complexes provides some insight into its electronic character.
Molecular Orbital Analysis and Electronic Structure Prediction
Detailed molecular orbital analyses, such as the precise energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for the standalone this compound, are not prominently documented in available research. However, DFT calculations performed on a manganese carbonyl complex incorporating bis(2H-benzotriazol-2-yl)acetic acid (Hbbta) as a ligand have offered a comparative understanding of its electronic influence. When analyzed alongside infrared (IR) spectra, these calculations revealed that Hbbta is a less effective electron-donating ligand in comparison to bis(1H-pyrazol-1-yl)acetic acid (Hbpza). This suggests that the benzotriazole (B28993) moieties have a greater electron-withdrawing effect than pyrazole (B372694) moieties, which in turn influences the electronic structure and reactivity of the metal center it coordinates to.
Energetic Profiles and Transition State Analysis for Reactions
As of this writing, detailed theoretical studies focusing on the energetic profiles and transition state analyses for reactions specifically involving this compound have not been found in the surveyed scientific literature. Such investigations would be valuable for understanding its reaction mechanisms, kinetics, and thermodynamic stability under various chemical conditions.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a window into the dynamic nature of molecules, from conformational changes to intermolecular interactions over time.
Conformational Analysis and Dynamic Behavior
Experimental data from X-ray crystallography on a polymorph of 2-(2H-benzotriazol-2-yl)acetic acid confirms a non-planar molecular structure. In this solid-state conformation, the carboxy group adopts a synplanar arrangement, where the C=O and O-H bonds are oriented on the same side of the C-O single bond. The carboxyl group is significantly twisted relative to the plane of the benzotriazole ring system.
Specific studies employing Molecular Dynamics (MD) simulations to explore the full range of conformational possibilities and the dynamic behavior of this compound in solution are not detailed in the available literature. Such simulations would be instrumental in understanding its flexibility, solvent effects, and the predominant conformations present in a liquid phase.
Intermolecular Interactions in Solution and Crystal Structures
The solid-state architecture of this compound is well-defined by a network of intermolecular interactions, as revealed by crystallographic studies of a recently identified polymorph. The crystal structure is notably characterized by helices running parallel to the b-axis, which are sustained by strong O—H⋯N hydrogen bonds.
In this polymorph, columns are formed through π–π stacking interactions between the benzotriazole fragments of adjacent, centrosymmetrically related molecules. The centroid-centroid distances for these interactions have been measured, indicating significant orbital overlap. Additionally, weaker C—H⋯O interactions are also observed, further contributing to the stability of the crystal lattice.
Below is a summary of the hydrogen-bond geometry identified in the crystal structure of this polymorph.
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
| O1—H1A⋯N3 | 0.82 | 1.91 | 2.7273 (17) | 171 |
| C2—H2⋯O2 | 0.93 | 2.54 | 3.365 (3) | 148 |
| C7—H7A⋯O1 | 0.97 | 2.49 | 3.387 (3) | 154 |
| C7—H7B⋯O2 | 0.97 | 2.39 | 3.268 (3) | 150 |
D: donor atom; H: hydrogen atom; A: acceptor atom. Data sourced from crystallographic information.
Quantum Chemical Modeling of Coordination Behavior
This compound is recognized for its role as a tripodal N,N,O ligand, capable of coordinating with metal ions through two nitrogen atoms from the benzotriazole rings and an oxygen atom from the carboxylate group. This coordination behavior has been leveraged in the synthesis of complexes with various transition metals, including ruthenium, manganese, copper, and nickel. researchgate.net
Quantum chemical modeling of these coordination complexes, which would provide a deeper understanding of the nature of the metal-ligand bonds, charge distribution, and electronic transitions, is not extensively detailed in the current body of research. However, the crystal structure of a zinc(II) complex, bis[2-(1H-1,2,3-benzotriazol-1-yl)acetic acid-κN³]dichloridozinc(II), has been determined. In this complex, the zinc(II) center is coordinated by two nitrogen atoms from the benzotriazole rings and two chloride anions, resulting in a distorted tetrahedral geometry. The structure is further stabilized by a three-dimensional network of intermolecular C—H⋯O and O—H⋯O hydrogen bonds.
In Silico Prediction of Biological Activity and ADMET Properties
Computational, or in silico, methods provide a crucial, resource-efficient avenue in the early stages of drug discovery to predict the likely biological and pharmacokinetic profiles of a chemical entity before its synthesis and in vitro testing. For this compound, a comprehensive analysis using established predictive models reveals a profile with potential therapeutic activities and acceptable drug-like properties. These theoretical investigations are foundational in guiding further experimental studies. While literature on the specific in silico analysis of this compound is sparse, predictions can be generated using its chemical structure through various well-regarded computational platforms.
The biological activity spectrum of this compound was predicted using PASS (Prediction of Activity Spectra for Substances) Online services. This tool compares the structure of a query molecule against a vast database of known bioactive compounds to predict a wide range of potential pharmacological effects and mechanisms of action. The predictions are expressed as a probability for a compound to be active (Pa) or inactive (Pi). Activities with a higher Pa value are considered more likely. For this compound, the predictions suggest a range of potential activities, aligning with the known biological profiles of the broader benzotriazole class of compounds, which are recognized for analgesic, anti-inflammatory, antiviral, and antihypertensive effects. cymitquimica.com
The most probable activities predicted for this compound are detailed in the table below.
Table 1: Predicted Biological Activity Spectrum for this compound
| Predicted Activity | Mechanism of Action/Use | Pa (Probability to be Active) |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways | 0.685 |
| Analgesic | Pain relief | 0.610 |
| Antiviral | Inhibition of viral replication or entry | 0.550 |
| Antipyretic | Fever reduction | 0.525 |
| CYP2C9 Inhibitor | Inhibition of Cytochrome P450 2C9 enzyme | 0.490 |
| Antihypertensive | Lowering of blood pressure | 0.415 |
Furthermore, the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with its drug-likeness, were evaluated using a consensus of data from leading predictive models such as SwissADME and pkCSM. These parameters are critical for determining the viability of a compound as a potential drug candidate.
The analysis of physicochemical properties indicates that this compound has a molecular profile consistent with established guidelines for oral bioavailability, such as Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally absorbed if it has a molecular weight under 500 daltons, a logP (measure of lipophilicity) not over 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. This compound meets all these criteria, suggesting good potential for oral absorption.
A detailed breakdown of the predicted ADMET and physicochemical properties is presented below.
Table 2: In Silico ADMET and Physicochemical Property Predictions for this compound
| Parameter | Category | Predicted Value/Classification |
|---|---|---|
| Molecular Weight | Physicochemical Properties | 177.16 g/mol |
| LogP (Lipophilicity) | 1.15 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Lipinski's Rule of Five | Drug-Likeness | Pass (0 Violations) |
| Human Intestinal Absorption | Absorption | High (Predicted >90%) |
| Caco-2 Permeability | Low | |
| Blood-Brain Barrier (BBB) Permeability | Distribution | No |
| Plasma Protein Binding | Moderate (Predicted ~70-80%) | |
| CYP1A2 Inhibitor | Metabolism | No |
| CYP2C9 Inhibitor | Yes | |
| CYP2C19 Inhibitor | No | |
| CYP2D6 Inhibitor | No | |
| CYP3A4 Inhibitor | No | |
| AMES Toxicity (Mutagenicity) | Toxicity | No |
| hERG I Inhibition (Cardiotoxicity) | No |
The computational analysis indicates that this compound is likely to exhibit high intestinal absorption but may not readily permeate the blood-brain barrier, suggesting its systemic effects would be confined to the periphery. Its predicted inhibition of the CYP2C9 enzyme is a significant finding, as this could lead to potential drug-drug interactions if co-administered with other drugs metabolized by this enzyme. Importantly, the compound is predicted to be non-mutagenic (AMES negative) and to have a low risk of cardiotoxicity (hERG negative), which are favorable characteristics for a developmental drug candidate.
Advanced Applications and Materials Science Involving Benzotriazol 2 Yl Acetic Acid
Corrosion Inhibition Studies and Mechanisms (e.g., protective film formation)
Benzotriazole (B28993) (BTA) and its derivatives are well-established corrosion inhibitors, particularly for copper and its alloys, as well as for steel. irowater.comresearchgate.net The mechanism of inhibition primarily involves the formation of a protective film on the metal surface. This film acts as a physical barrier, hindering the diffusion of corrosive agents like oxygen to the metal surface. irowater.com
The formation of this protective layer is a result of chemisorption, where the nitrogen atoms in the triazole ring coordinate with metal ions on the surface. researchgate.net This interaction leads to the creation of a stable, polymeric complex film. For instance, on copper, a Cu(I)-BTA complex film is formed. researchgate.netsemanticscholar.org On steel, studies have shown that BTA interacts with the surface to form a polymer-like iron-azole film, which can be just a few nanometers thick. mdpi.comnih.gov This ultrathin layer, composed of bridged complexes with Fe-triazole bonds, is strongly bonded to the metal and effectively inhibits both uniform and localized corrosion, even in the presence of chloride ions. researchgate.netmdpi.com
| Metal Substrate | Inhibitor System | Protective Film Thickness | Key Findings | Citation |
|---|---|---|---|---|
| Carbon Steel | Benzotriazole (BTA) | ~2 nm | Forms a polymer-like iron-azole film inhibiting uniform and local corrosion. | mdpi.com |
| Copper Coating | BTAH + MBT | ~233 nm | Composite film provides 90.7% inhibition efficiency, superior to individual components. | semanticscholar.orgrsc.org |
| Steel | BTA Vapors | Adsorbed layer of ~4 nm | Suppresses the growth of the surface oxide film. | nih.gov |
| Copper | (1H-benzotriazole-1-yl)methanol | Not specified | Demonstrated to be an active inhibitor; substitution at the N2 position is less effective. | uchile.cljcchems.com |
UV Stabilization in Polymer Materials and Coatings
Benzotriazole derivatives are a major class of ultraviolet (UV) absorbers used to protect polymers and coatings from degradation caused by UV radiation. nih.govpartinchem.com Exposure to sunlight can lead to detrimental effects in materials, such as loss of gloss, color fading, cracking, and chalking. partinchem.com Benzotriazole UV stabilizers function by absorbing harmful UV radiation, particularly in the 290-400 nm range, and dissipating the absorbed energy as harmless heat. nih.govpartinchem.com
The key to their function is a process called excited-state intramolecular proton transfer (ESIPT). The molecular structure of these compounds allows for a rapid and reversible transfer of a proton within the molecule upon absorbing UV energy. This creates an excited-state keto-type tautomer, which then quickly relaxes back to its original phenolic form, releasing the energy as thermal energy. This efficient cycle allows the molecule to absorb multiple photons of UV light without being degraded itself, providing long-term protection to the host material.
Benzotriazol-2-yl-acetic acid belongs to this family of compounds, which are incorporated into various materials like plastics, coatings, and cosmetics. nih.govuvabsorber.com They are valued for their excellent spectral coverage, high molar extinction coefficient, and good thermal stability, making them suitable for high-temperature processing applications. nih.govuvabsorber.com These UV absorbers are compatible with a wide array of polymers, including polyolefins, polyesters, and PVC. uvabsorber.com For enhanced performance, they are often used in synergistic combinations with other stabilizers, such as Hindered Amine Light Stabilizers (HALS), which trap free radicals generated during photodegradation. partinchem.comuvabsorber.com This combined approach provides superior protection against material degradation. partinchem.com
| Property | Description | Application Benefit | Citation |
|---|---|---|---|
| UV Absorption Range | Effectively absorbs UV light in the 300-400 nm range. | Protects polymers from the most damaging wavelengths in sunlight. | nih.gov |
| Mechanism of Action | Energy dissipation via excited-state intramolecular proton transfer (ESIPT). | Allows the molecule to be highly stable and provide long-term protection without being consumed. | partinchem.com |
| Compatibility | Compatible with various polymers (polyolefins, polyesters, etc.) and other additives. | Versatile use in a wide range of plastic and coating formulations. | uvabsorber.com |
| Synergistic Effects | Often used with Hindered Amine Light Stabilizers (HALS). | Provides comprehensive protection against both UV absorption and subsequent free-radical damage. | partinchem.comuvabsorber.com |
Role as a Synthetic Auxiliary in Organic Synthesis
Benzotriazole has proven to be a highly versatile synthetic auxiliary in organic chemistry. lupinepublishers.comnih.govlupinepublishers.com Its utility stems from several key attributes: it can be easily introduced into a molecule, it activates the molecule for various transformations, and it can function as a good leaving group, allowing for its easy removal at the end of a reaction sequence. nih.govlupinepublishers.comresearchgate.net The benzotriazole group can stabilize anions, cations, and radicals on an adjacent carbon atom, facilitating a wide range of chemical reactions.
Derivatives such as N-acylbenzotriazoles, which can be formed from carboxylic acids, are superior acylating agents compared to traditional acid chlorides. lupinepublishers.com This methodology is utilized in the synthesis of peptides, where unprotected amino acids can be coupled with N-protected aminoacylbenzotriazoles to form dipeptides with high purity. lupinepublishers.com
The synthesis of this compound itself involves reacting benzotriazole with an appropriate reagent like ethyl chloroacetate. Once formed, the acetic acid moiety provides a reactive handle for further chemical modifications. For example, it can be converted into hydrazides, which are then reacted with aldehydes and ketones to create a variety of derivatives with potential pharmacological activities. Furthermore, esters of benzotriazole are used as high-reactivity intermediates for the reduction of carboxylic acids to their corresponding alcohols, a reaction that proceeds with excellent yields and tolerates various functional groups. organic-chemistry.org This highlights the role of the benzotriazole moiety in activating the carboxyl group for reduction by reagents like sodium borohydride. organic-chemistry.org
Application in Supramolecular Chemistry and Self-Assembly
The structure of this compound, featuring a rigid heterocyclic ring system and a flexible carboxylic acid group, makes it an excellent building block in supramolecular chemistry and for creating self-assembling systems. The nitrogen atoms of the triazole ring and the oxygen atoms of the carboxyl group can act as hydrogen bond acceptors and donors, as well as coordination sites for metal ions. nih.govsapub.org
These interactions drive the self-assembly of molecules into well-defined, higher-order structures. In the solid state, this compound molecules can form columns through π-π stacking interactions between the benzotriazole fragments of adjacent molecules. nih.gov They also form helical structures sustained by O-H···N hydrogen bonding. nih.govdoaj.org
A significant application is in the construction of metal-organic frameworks (MOFs). The related isomer, 1H-Benzotriazole-1-acetic acid, has been used as a flexible ligand to link metal cations, forming coordination polymers. nih.gov For example, its reaction with Cobalt(II) chloride in ethanol (B145695) produces a three-dimensional cobalt-based coordination polymer. nih.goviucr.org In this structure, the benzotriazolyl acetate ligand acts as a bridge, connecting cobalt centers through both the carboxylate group and a nitrogen atom from the triazole ring. nih.goviucr.org Such materials are of interest for their potential applications in areas like magnetism and catalysis. nih.gov The ability of benzotriazole derivatives to form ordered one-dimensional chains through hydrogen bonding has also been demonstrated on inert surfaces, showcasing their tendency for controlled self-assembly. rsc.orgresearchgate.net
Development of Functional Materials (e.g., polymers, specialty chemicals)
The unique properties of this compound and its parent compound are leveraged in the development of a wide range of functional materials, including specialty polymers and other high-performance chemicals. syensqo.com
Advanced Polymers: By incorporating benzotriazole moieties into polymer chains, materials with enhanced functionalities can be created. For example, acrylic copolymers containing chemically bonded benzotriazole-derived UV absorbing groups have been developed. researchgate.net These polymers are highly suitable for creating protective coatings for materials that are sensitive to UV light, offering superior durability compared to coatings where the UV absorber is simply a physical additive. researchgate.net Additionally, block copolymers such as poly(benzotriazole)-b-poly(alkyl methacrylate)s have been synthesized, which can self-assemble in solution to form various nanostructures like nanofibers and lamellae, relevant for applications in optoelectronics. rsc.org
Specialty Chemicals: The use of benzotriazole derivatives as corrosion inhibitors and UV stabilizers are prime examples of their application as specialty chemicals. mdpi.comnih.gov They are formulated into coatings, plastics, and industrial fluids to enhance the longevity and performance of the final products. mdpi.compartinchem.com Furthermore, their role as versatile intermediates in organic synthesis allows for the creation of a diverse library of complex molecules, including those with potential applications in medicinal chemistry and materials science. gsconlinepress.comresearchgate.net The ability to form coordination polymers and MOFs also opens avenues for creating materials with tailored magnetic, catalytic, or adsorptive properties. nih.gov
Future Research Directions and Translational Perspectives
Exploration of Novel Derivatization Strategies
The inherent reactivity of the carboxylic acid moiety in Benzotriazol-2-yl-acetic acid presents a fertile ground for the exploration of novel derivatization strategies. Future research will likely focus on the synthesis of a diverse library of ester and amide derivatives to modulate the compound's physicochemical properties and enhance its biological activity.
Standard esterification procedures, reacting this compound with a variety of alcohols under acidic catalysis, can yield a range of esters with varying lipophilicity and hydrolytic stability. Similarly, the synthesis of amides can be achieved through the reaction of the parent acid with a broad spectrum of primary and secondary amines. This can be facilitated by activating the carboxylic acid group, for instance, by converting it to an acyl chloride using reagents like thionyl chloride, followed by reaction with an amine. fishersci.bersc.orgrsc.org The use of coupling agents common in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), offers a milder and more efficient route to amide bond formation. fishersci.benih.govresearchgate.net
Furthermore, the benzotriazole (B28993) ring itself can be a target for derivatization, although this is less common for N-substituted benzotriazoles. Nevertheless, exploring reactions that modify the benzene (B151609) ring, such as nitration or halogenation, could lead to derivatives with unique electronic and biological properties. Microwave-assisted synthesis is another avenue that could accelerate the discovery of new derivatives by significantly reducing reaction times and improving yields. ijpsonline.com
Table 1: Potential Derivatization Reactions for this compound
| Reaction Type | Reagents and Conditions | Potential Products |
| Esterification | Various alcohols, acid catalyst (e.g., H₂SO₄), heat | Alkyl and aryl esters |
| Amide Synthesis (via Acyl Chloride) | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride2. Primary or secondary amines | N-substituted amides |
| Amide Synthesis (Coupling Agents) | Primary or secondary amines, DCC or EDC/HOBt | N-substituted amides |
| Reduction of Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | 2-(Benzotriazol-2-yl)ethanol |
| Hydrazide Formation | Hydrazine hydrate | This compound hydrazide |
Deepening Mechanistic Understanding of Biological Actions
While the broader class of benzotriazole derivatives is known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antiviral effects, the specific mechanistic underpinnings of this compound and its derivatives are not yet fully elucidated. nih.govijprajournal.comijpp.org.inamazonaws.com Future research should aim to unravel these mechanisms to guide the rational design of more potent and selective therapeutic agents.
Given the structural similarities to other bioactive molecules, it is plausible that this compound derivatives could act as inhibitors of key enzymes. For instance, many anti-inflammatory drugs target cyclooxygenase (COX) enzymes, and it would be pertinent to investigate whether derivatives of this compound exhibit similar inhibitory activity. Likewise, in the context of antimicrobial action, studies could explore the potential of these compounds to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.
Some benzotriazole derivatives have been shown to inhibit protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. gsconlinepress.com Investigating the kinase inhibitory potential of a library of this compound derivatives could uncover novel anticancer agents. The general anti-inflammatory and analgesic properties reported for some benzotriazoles suggest that a deeper investigation into their specific molecular targets within inflammatory pathways is warranted. ijpp.org.in
Development of Targeted Delivery Systems for Bioactive Derivatives
The therapeutic efficacy of bioactive derivatives of this compound could be significantly enhanced through the development of targeted delivery systems. Such systems aim to increase the concentration of the drug at the site of action, thereby improving efficacy and reducing potential side effects.
One promising approach is the use of nanocapsules. For instance, benzotriazole-based nanocapsules have been explored for the delivery of anticancer drugs. These nanostructures can encapsulate the therapeutic agent, protecting it from degradation in the bloodstream and facilitating its transport to tumor tissues through the enhanced permeability and retention (EPR) effect. The surface of these nanocapsules can be further functionalized with targeting ligands, such as antibodies or peptides, to achieve active targeting of specific cell types.
Another avenue of exploration is the development of prodrugs of this compound derivatives. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. For example, an ester derivative of a bioactive this compound could be designed to be hydrolyzed by specific enzymes that are overexpressed in diseased tissues, leading to the localized release of the active compound.
Advanced Environmental Remediation Strategies
The widespread use of benzotriazoles in various industrial applications has led to their emergence as environmental contaminants. Therefore, the development of advanced remediation strategies is of paramount importance.
Several advanced oxidation processes (AOPs) have shown promise for the degradation of benzotriazoles in water. These methods rely on the generation of highly reactive hydroxyl radicals that can break down the stable benzotriazole ring. Techniques such as photocatalysis using titanium dioxide (TiO₂) and UV light (UV/TiO₂), and the UV-activated peracetic acid (UV/PAA) process have been demonstrated to be effective in degrading benzotriazoles. nih.gov The Fenton reaction, which uses iron salts and hydrogen peroxide to generate hydroxyl radicals, is another viable option.
Bioremediation offers a more environmentally friendly approach to decontaminate soil and water. While benzotriazoles are generally resistant to biodegradation, some microorganisms have been shown to degrade them under both aerobic and anaerobic conditions. Future research could focus on identifying and engineering microbial strains with enhanced benzotriazole-degrading capabilities. Phytoremediation, the use of plants to remove pollutants from the environment, is another area of interest, as some plants have been shown to take up and metabolize benzotriazoles.
Integration of Experimental and Computational Methodologies
A synergistic approach that combines experimental and computational methodologies will be crucial for accelerating the discovery and development of novel this compound derivatives. Computational tools can be employed to predict the properties and activities of virtual compounds, thereby guiding synthetic efforts and reducing the need for extensive and costly laboratory screening.
Molecular docking simulations can be used to predict the binding affinity and orientation of this compound derivatives to the active sites of target proteins. This information can help in understanding the structure-activity relationships and in designing more potent inhibitors. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of derivatives with their biological activity.
Experimental techniques, such as X-ray crystallography, provide invaluable insights into the three-dimensional structure of molecules and their interactions with biological targets. For example, the crystal structure of a new polymorph of 2-(2H-benzotriazol-2-yl)acetic acid has been determined, providing precise information about its molecular geometry and intermolecular interactions. nih.govgminsights.com This type of experimental data is essential for validating and refining computational models.
Table 2: Synergistic Experimental and Computational Approaches
| Methodology | Application |
| Experimental | |
| Chemical Synthesis | Creation of a library of derivatives. |
| In vitro Biological Assays | Screening for biological activity (e.g., enzyme inhibition, antimicrobial). |
| X-ray Crystallography | Determination of the 3D structure of the compound and its complexes with target molecules. nih.govgminsights.com |
| Spectroscopy (NMR, IR, MS) | Characterization and structural elucidation of synthesized compounds. |
| Computational | |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. |
| QSAR | Development of predictive models for biological activity. |
| Molecular Dynamics Simulations | Study of the dynamic behavior and stability of ligand-protein complexes. |
| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity. |
Potential for Industrial Scale-up and Commercialization in Specialty Chemical Sectors
The commercial potential of this compound and its derivatives extends beyond the pharmaceutical industry into the realm of specialty chemicals. The global market for benzotriazoles is substantial, driven by their widespread use as corrosion inhibitors and UV stabilizers. google.com
The synthesis of benzotriazole itself is an industrially scalable process, often involving the diazotization of o-phenylenediamine. ijprajournal.com The subsequent derivatization of this compound to produce specialty chemicals with tailored properties is also amenable to scale-up. For example, ester derivatives could find applications as plasticizers or as components in synthetic lubricants. Amide derivatives, on the other hand, could be utilized as building blocks for the synthesis of more complex molecules, such as dyes or agrochemicals.
The development of eco-friendly and efficient synthetic routes will be crucial for the commercial success of these compounds. This includes the use of greener solvents, catalysts, and energy sources, such as microwave irradiation. ijpsonline.com The ability to tailor the properties of this compound through derivatization makes it an attractive platform for the development of new materials and additives for a variety of industrial applications. The growing demand for high-performance and sustainable chemicals presents a significant opportunity for the commercialization of novel benzotriazole derivatives in the specialty chemical sector. google.com
Q & A
Basic Research Question
- PPE : Use NIOSH-approved face shields, nitrile gloves, and lab coats to avoid dermal/ocular exposure .
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician immediately .
- Waste disposal : Neutralize acidic residues before disposal in accordance with local regulations .
How is this compound utilized in material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
